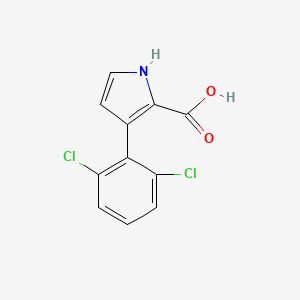
3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
Compounds like “3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid” belong to a class of organic compounds known as dichlorophenylpyrroles . These are aromatic compounds containing a pyrrole ring substituted at the 3-position with a 2,6-dichlorophenyl moiety .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitutions, condensations, or coupling reactions . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of a compound can be studied using various spectroscopic techniques and computational methods . The compound’s reactions with other substances, its stability under different conditions, and its potential to form new compounds can all be analyzed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods and computational predictions .Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have developed various synthesis methods for compounds structurally related to "3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid," focusing on creating pyrrolopyridine, pyrrolopyrazine, and other pyrrole derivatives. These compounds are synthesized through methods involving cyclization reactions, transformations of azides, and reactions with enamines, showcasing the chemical versatility and potential for creating diverse molecular scaffolds (Bencková & Krutošíková, 1997), (Alves et al., 2000).
Crystal Structure and Hydrogen Bonding
- Crystallographic studies of similar compounds reveal extensive hydrogen bonding and geometric arrangements, offering insights into the molecular interactions and stability of these compounds. The angles and distances between functional groups can inform the design of molecules with desired physical and chemical properties (Prayzner et al., 1996).
Mechanistic Insights and Chemical Reactions
- Investigations into the mechanisms of formation and reactivity of pyrrole derivatives contribute to a deeper understanding of their chemical behavior. These studies are crucial for developing new synthetic routes and for the modification of existing molecules to enhance their properties or to create compounds with novel activities (Yıldırım et al., 2005), (Law et al., 1984).
Potential Biological Activity
- While focusing on the synthesis and structural analysis of compounds related to "3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid," some studies hint at the potential biological activity of these compounds. The exploration of their biological effects, such as antibacterial properties or interaction with biological receptors, opens avenues for future research in medicinal chemistry (Toja et al., 1986).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function and leading to therapeutic effects .
Mode of Action
This interaction could potentially inhibit or enhance the activity of these targets, resulting in therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects that contribute to their therapeutic action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, contributing to their therapeutic action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid . These factors can include pH, temperature, presence of other substances, and more . Understanding these factors can help optimize the use of the compound for therapeutic purposes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-2-1-3-8(13)9(7)6-4-5-14-10(6)11(15)16/h1-5,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVCPPDMBVXYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(NC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



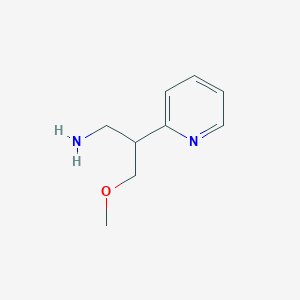
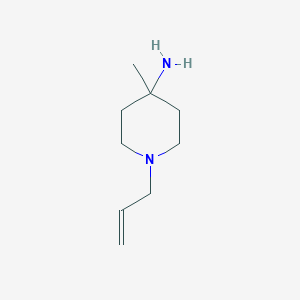
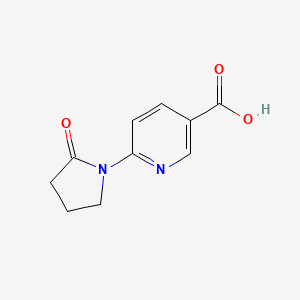
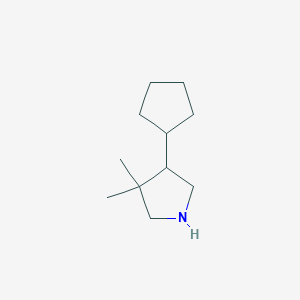

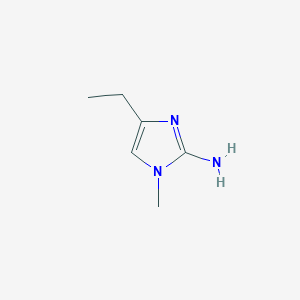
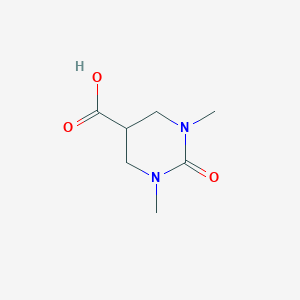

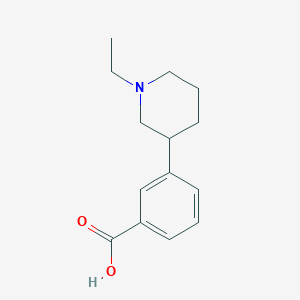

![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)
